3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one
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Overview
Description
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one is a chemical compound belonging to the class of dihydrocoumarins. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a benzopyran ring system with a 4-methylphenyl substituent, which contributes to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one can be achieved through several methods. One common approach involves the direct esterification of phenols with phenylpropiolic or cinnamic acids using a heterogeneous catalyst under solvent-free conditions. For instance, a Preyssler heteropolyacid catalyst can be used at 130°C to obtain high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of recyclable and non-toxic catalysts, such as Preyssler heteropolyacid, is advantageous for industrial applications due to their environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzopyran ring and the 4-methylphenyl substituent.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication by interfering with viral enzymes or proteins. Similarly, its anticancer effects could result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcoumarin: Similar in structure but lacks the 4-methylphenyl substituent.
3,4-Dihydro-2H-1,3-benzoxazine: Contains a benzoxazine ring instead of a benzopyran ring.
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: Contains fluorine substituents and a benzoxazine ring.
Uniqueness
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H14O2 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)14-10-16(17)18-15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3 |
InChI Key |
CLZHYDKPVFGXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)OC3=CC=CC=C23 |
Origin of Product |
United States |
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